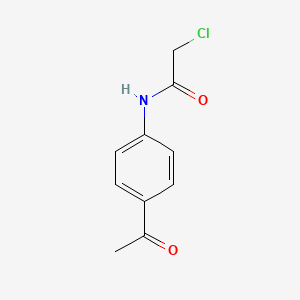

N-(4-Acetylphenyl)-2-chloroacetamide

Description

Chemical Structure and Synthesis N-(4-Acetylphenyl)-2-chloroacetamide (CAS: 38283-38-4) is a chloroacetamide derivative featuring a 4-acetylphenyl group attached to a chloroacetamide backbone. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 211.65 g/mol. The compound is synthesized via the chloroacetylation of 4-aminoacetophenone using chloroacetyl chloride in glacial acetic acid, followed by recrystallization from ethanol .

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLTMFETZMOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352888 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38283-38-4 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38283-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-Acetylphenyl)-2-chloroacetamide typically begins with 4-acetylacetanilide and chloroacetyl chloride.

Reaction Conditions: The reaction involves the acylation of 4-acetylacetanilide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N-(4-Acetylphenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.

Oxidation and Reduction: The compound can be oxidized to form N-(4-acetylphenyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate. Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield N-(4-acetylphenyl)acetamide and hydrochloric acid.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Substitution Products: Amides, thioamides.

Oxidation Products: N-(4-acetylphenyl)-2-chloroacetic acid.

Reduction Products: N-(4-hydroxyphenyl)-2-chloroacetamide.

Hydrolysis Products: N-(4-acetylphenyl)acetamide, hydrochloric acid.

Applications De Recherche Scientifique

Key Characteristics

- Molecular Formula: C10H10ClNO2

- CAS Number: 38283-38-4

- Structure: Contains both acetyl and chloroacetamide functional groups, enhancing its reactivity.

Catalysis

N-(4-Acetylphenyl)-2-chloroacetamide derivatives serve as ligands in catalysis, especially in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The unique structure of this compound allows it to stabilize metal catalysts effectively, promoting reaction efficiency.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found them effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial efficacy was linked to the substituents on the phenyl ring, which influenced their lipophilicity and ability to penetrate bacterial membranes .

Pharmaceutical Development

This compound is being investigated for its potential role as an intermediate in drug synthesis. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting various diseases. For instance, derivatives have shown promise in antioxidant activity and potential therapeutic effects against bacterial infections .

Material Science

In material science, this compound is utilized in the synthesis of polymers and copolymers with specific properties, such as temperature responsiveness. This application is particularly relevant in developing smart materials that respond to environmental changes.

Case Study 1: Antimicrobial Efficacy

A quantitative structure-activity relationship (QSAR) analysis was conducted on N-(substituted phenyl)-2-chloroacetamides to evaluate their antimicrobial potential. The study confirmed that compounds with halogenated substituents demonstrated enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

Table 1: Antimicrobial Activity of N-(substituted Phenyl)-2-chloroacetamides

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| N-(4-Chlorophenyl)-2-chloroacetamide | High | Moderate |

| N-(4-Fluorophenyl)-2-chloroacetamide | High | Low |

| N-(3-Bromophenyl)-2-chloroacetamide | Moderate | Low |

Case Study 2: Catalytic Applications

In a study focused on palladium-catalyzed reactions, this compound was used as a ligand to enhance catalytic activity in cross-coupling reactions. The results indicated improved yields compared to traditional ligands, showcasing its potential in synthetic organic chemistry.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: N-(4-Acetylphenyl)-2-chloroacetamide and its derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

Cellular Pathways: The compound can interfere with cellular pathways by modifying proteins or nucleic acids, leading to altered cellular functions and responses.

Comparaison Avec Des Composés Similaires

Physical and Spectral Properties

Applications This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocycles such as thiophenes , benzothiazoles , and quinazolinones . Its reactivity stems from the electron-withdrawing acetyl group, which activates the chloroacetamide moiety for nucleophilic substitution reactions .

Comparison with Similar Chloroacetamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and applications of N-(4-acetylphenyl)-2-chloroacetamide and related compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs) :

- The acetyl group in this compound moderately activates the chloroacetamide for nucleophilic substitution, enabling reactions with thiols (e.g., thiocarbamoyl derivatives) to form sulfur-containing heterocycles .

- In contrast, the nitro group in 2-chloro-N-(4-nitrophenyl)acetamide is a stronger EWG, increasing electrophilicity and accelerating reactions with amines or thiols .

Activité Biologique

N-(4-Acetylphenyl)-2-chloroacetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

This compound can be synthesized through the reaction of 4-aminoacetophenone with chloroacetyl chloride. This process yields an intermediate that can be further reacted with various thiol derivatives to produce a range of new compounds. The structures of these compounds are typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. A study screened this compound alongside other N-(substituted phenyl)-2-chloroacetamides for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, while showing moderate effectiveness against Gram-negative bacteria and fungi .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated significant antioxidant activity. Studies have employed methods such as DPPH radical scavenging assays and ferric ion reducing antioxidant power (FRAP) tests to evaluate this activity. Compounds derived from this compound showed good radical scavenging activity at concentrations around 100 µg/ml .

| Test Method | Activity Level |

|---|---|

| DPPH Radical Scavenging | Good |

| Ferric Ion Reducing Power (FRAP) | Good |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including colorectal cancer (HCT116) and leukemia (CCRF-CEM). The findings indicated that the compound could inhibit cell growth effectively, with IC50 values suggesting significant cytotoxicity in certain concentrations. Additionally, mechanisms such as apoptosis induction and cell cycle arrest were observed in treated cancer cells .

Case Studies

- Antimicrobial Evaluation : In a comparative study of several newly synthesized chloroacetamides, this compound was among the most effective against both MRSA and Staphylococcus aureus, highlighting its potential for therapeutic applications in treating resistant bacterial infections .

- Antioxidant Screening : A series of derivatives based on this compound were tested for antioxidant properties, revealing that modifications to the phenyl ring could enhance radical scavenging capabilities .

- Cytotoxicity Assessment : A detailed analysis of the compound's effects on HCT116 cells showed a dose-dependent response leading to increased apoptosis rates, suggesting a promising avenue for further research in cancer treatment strategies .

Q & A

Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-chloroacetamide, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via chloroacetylation of 4-aminoacetophenone. Two methods are reported:

- Method 1: Reacting chloroacetyl chloride (1.13 mL) with p-aminoacetophenone (1.35 g) in glacial acetic acid under stirring for 30 minutes, followed by sodium acetate addition. The product is recrystallized from ethanol, yielding 90% .

- Method 2: Condensation with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol and 20% NaOH, stirred for 6 hours. Post-reaction, the mixture is neutralized and recrystallized . Yield optimization involves controlling stoichiometry, reaction time (30 minutes to 6 hours), and solvent purity. Recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy: Peaks at 3286 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), and 725 cm⁻¹ (C-Cl) confirm functional groups .

- ¹H-NMR: Signals at δ 10.65 (NH), 7.72 (aromatic protons), 4.34 (CH₂), and 2.55 (CH₃) validate the structure .

- Elemental Analysis: Matches calculated values (e.g., C: 56.75%; H: 4.76%; N: 6.62%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .

- Waste Disposal: Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

- Reaction Setup: Conduct reactions in fume hoods or gloveboxes for toxic byproducts .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved?

Methodological Answer: Contradictions in crystallographic data (e.g., bond angles, packing modes) require multi-technique validation:

- X-ray Crystallography: Determines intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and packing via N–H⋯O chains .

- Comparative Analysis: Cross-check with literature (e.g., redetermination of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide structure) to correct prior models .

- DFT Calculations: Predict molecular geometry and compare with experimental data .

Q. What strategies enhance the reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The chloroacetamide group undergoes nucleophilic substitution (SN2) with thiols, amines, or oxygen nucleophiles:

- Thiophene Derivatives: React with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in ethanolic NaOEt to form sulfide intermediates .

- Thiazolidinones: Condense with thiocarbamoyl compounds under basic conditions (e.g., NaOH) to yield 4-thiazolidinones . Substituent effects (e.g., electron-withdrawing groups on benzaldehyde) improve cyclization efficiency .

Q. How does this compound function in corrosion inhibition studies?

Methodological Answer: The compound adsorbs onto carbon steel surfaces via:

- Electron Donation: Acetamide and acetyl groups donate electrons to metal d-orbitals, forming protective layers .

- Hydrogen Bonding: Amide NH interacts with H₂O or O₂, enhancing adsorption stability . Experimental validation includes electrochemical impedance spectroscopy (EIS) and weight loss measurements in acidic media .

Q. What mechanistic insights explain the role of this compound in fluorescent probe design?

Methodological Answer: When functionalized to thiacalix[4]arene, the acetamide moiety binds Hg(II) ions via:

- Coordination: Hg(II) interacts with sulfur atoms in thiacalixarene and the carbonyl group .

- Fluorescence Quenching: Binding alters electron transfer pathways, detected via spectrophotometry (λₑₓ = 350 nm, λₑₘ = 450 nm) . Stoichiometry (1:1) and binding constants (log K = 4.2) are calculated using Benesi-Hildebrand plots .

Data Analysis & Contradictions

Q. How should researchers address conflicting bioactivity data in derivatives of this compound?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity arise from:

- Structural Variability: Substituents (e.g., 4-nitro vs. 3-hydroxy groups) alter lipophilicity and target binding .

- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) tests and cell lines (e.g., MCF-7 for anticancer studies) . Use SAR studies to correlate substituent electronic effects (Hammett σ values) with activity trends .

Method Development

Q. What advanced analytical methods validate the purity of this compound?

Methodological Answer: Beyond basic NMR/IR:

- HPLC-MS: Quantifies trace impurities using C18 columns (acetonitrile/water gradient) and ESI+ detection .

- Single-Crystal XRD: Resolves polymorphism issues (e.g., space group P2₁/c vs. P-1) .

- Thermogravimetric Analysis (TGA): Confirms thermal stability up to 200°C for storage guidelines .

Environmental & Regulatory Considerations

Q. How can biodegradation studies be designed for this compound waste?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.